Raheleh Ghassem Zadeh,
Varoujan Yaylayan
PMID: 33933976
DOI:
10.1016/j.foodchem.2021.129884
Abstract
The ability of histidine to scavenge sugar-derived 1,2-dicarbonyl compounds was investigated using aqueous methanolic model systems containing histidine or histamine in the presence of glucose, methylglyoxal, or glyoxal. The samples were prepared either at room temperature (RT) or at 150 °C and analyzed using ESI-qTOF-MS/MS and isotope labeling technique. Replacing glucose with [U-
C
]glucose allowed the identification of glucose carbon atoms incorporated in the products. Various sugar-generated carbonyl compounds ranging in size from C1 to C6 were captured by histidine or histamine. The majority of the fragments incorporated were either C3 or C2 units originating from glyoxal (C2) or methylglyoxal (C3). The ESI-qTOF-MS/MS analysis indicated that histamine could react with either of the two carbonyl carbons of methylglyoxal utilizing the α-amino group and/or the imidazolium moiety. Furthermore, when histidine was added to 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) generating model system, it completely suppressed the formation of PhIP due to scavenging of phenylacetaldehyde.
Kamila Szudera-Kończal,
Kamila Myszka,
Piotr Kubiak,
Małgorzata A Majcher
PMID: 32865406
DOI:
10.1021/acs.jafc.0c03979
Abstract
Fermented products with a pleasant aroma and with strong honey, rose, and fruit odor notes were developed through the biotransformation of a medium containing sour or sweet whey with the addition of l-phenylalanine by the
mold. In order to obtain the strong honey-rose aroma,
strains were screened and fermentation conditions were optimized to achieve a preferable ratio (>1) of phenylacetaldehyde to 2-phenylethanol by the Ehrlich pathway. This allowed post-fermentation products with the ratio of concentrations of phenylacetaldehyde to 2-phenylethanol being 1.7:1. Additionally, the use of gas chromatography-olfactometry (GC-O) analysis and the calculation of odor activity values (OAVs) allowed 10 key odorants to be identified in post-fermentation products. The highest OAVs were found for phenylacetaldehyde with a honey odor in both sour and sweet whey cultures (3010 and 1776, respectively). In the variant with sour whey, the following compounds with the highest OAVs were 3-methyl-1-butanol (131), 3-(methylthio)-propanal (119), 3-methylbutanal (90), dimethyl trisulfide (71), 2,3-butanedione (37), and 2-phenylethanol (29). In the post-fermentation product with sweet whey, the following compounds with the highest OAVs were 3-(methylthio)-propanal (112), dimethyl trisulfide (69), and 2,3-butanedione (41).
Nana Zhang,
Yanfang Chen,
Yueliang Zhao,
Daming Fan,
Lijie Li,
Bowen Yan,
Guanjun Tao,
Jianxin Zhao,
Hao Zhang,
Mingfu Wang
PMID: 32092610
DOI:
10.1016/j.foodchem.2020.126447
Abstract
The inhibitory effect of caffeic acid on the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b] pyridine (PhIP) was investigated in chemical model systems under microwave heating (MW). A mechanistic study was subsequently carried out to identify the inhibitory mechanism. The results showed that both for conductive heating (CV) and MW, the inhibition of PhIP increased with the concentration of caffeic acid but decreased with the prolongation of heating time. The inhibition on PhIP under MW was always higher than under CV, which were dominated by the difference in dielectric loss (ε″). UPLC-MS analysis showed that caffeic acid releases a CO
molecule to produce 4-vinylcatechol which can form adducts with phenylacetaldehyde, thus reducing its availability for PhIP formation. The structure of adduct was characterized as 3-(3,4-dihydroxyphenyl)-2-phenylbutanal with a molecular weight of 256. The findings indicate that trapping of phenylacetaldehyde by 4-vinylcatechol is a key mechanism of caffeic acid in inhibiting PhIP formation.
A M Api,
D Belsito,
S Biserta,
D Botelho,
M Bruze,
G A Burton Jr,
J Buschmann,
M A Cancellieri,
M L Dagli,
M Date,
W Dekant,
C Deodhar,
A D Fryer,
S Gadhia,
L Jones,
K Joshi,
A Lapczynski,
M Lavelle,
D C Liebler,
M Na,
D O'Brien,
A Patel,
T M Penning,
G Ritacco,
F Rodriguez-Ropero,
J Romine,
N Sadekar,
D Salvito,
T W Schultz,
F Siddiqi,
I G Sipes,
G Sullivan,
Y Thakkar,
Y Tokura,
S Tsang
PMID: 32835729
DOI:
10.1016/j.fct.2020.111658
Abstract
The existing information supports the use of this material as described in this safety assessment. The material (phenylacetaldehyde) was evaluated for genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, local respiratory toxicity, phototoxicity, skin sensitization, and environmental safety. Data show that phenylacetaldehyde is not genotoxic and provide a calculated margin of exposure (MOE) > 100 for the repeated dose and developmental and reproductive toxicity endpoints. Data from phenylacetaldehyde provided a No Expected Sensitization Induction Level (NESIL) of 590 μg/cm
for the skin sensitization endpoint. The local respiratory toxicity endpoint was completed using the threshold of toxicological concern (TTC) for a Cramer Class I material, and the exposure to phenylacetaldehyde was below the TTC (0.03 mg/kg/day, 0.03 mg/kg/day, and 1.4 mg/day, respectively). The phototoxicity/photoallergenicity endpoint was completed based on data and ultraviolet (UV) spectra; phenylacetaldehyde is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; phenylacetaldehyde was not found to be persistent, bioaccumulative, and toxic (PBT) as per the International Fragrance Association (IFRA) environmental standards and its risk quotients, based on its current volume of use in Europe and North America (i.e., Predicted Environmental Concentration/Predicted No Effect Concentration [PEC/PNEC]) are <1.
Raheleh Ghassem Zadeh,
Varoujan Yaylayan
PMID: 31088047
DOI:
10.1021/acs.jafc.9b02286
Abstract
In situ generation of efficient carbonyl trapping agents from amino acids during food processing can be considered a useful approach to control the accumulation of harmful Maillard reaction products in food. Tryptophan is one such amino acid that can be used to generate carbonyl trapping agents. Indole, the main thermal degradation product of tryptophan, is known to react with simple aldehydes through electrophilic aromatic substitution type reactions mainly at carbon positions 2 and 3 in addition to the ring nitrogen. The ability of indole to scavenge three moles of reactive aldehydes per mole of indole such as formaldehyde, methylglyoxal, and phenylacetaldehyde was investigated using model systems containing tryptophan or indole. The model systems were either (a) heated in an aqueous solution in stainless steel reactors at specified time and temperatures and analyzed by qTOF-MS/MS or (b) directly pyrolyzed and analyzed by GC/MS using isotope labeling technique. Unlike the other aldehydes, the initial alcohol formed with phenylacetaldehyde was able to dehydrate and form an stable conjugated system with the indole. In general, indole was able to capture three moles of paraformaldehyde, three moles of methylglyoxal and three moles of phenylacetaldehyde and suppress the formation of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) generated in a model system.
Xinyi Zhang,
Nikolaos Kontoudakis,
Katja Šuklje,
Guillaume Antalick,
John W Blackman,
Douglas N Rutledge,
Leigh M Schmidtke,
Andrew C Clark
PMID: 32066244
DOI:
10.1021/acs.jafc.9b07164
Abstract
This work investigated the influence of grape variety, vineyard location, and grape harvest maturity, combined with different oxygen availability treatments, on red wine composition during bottle aging. Chemometric analysis of wine compositional data (i.e., wine color parameters, SO
, metals, and volatile compounds) demonstrated that the wine samples could be differentiated according to the different viticultural or bottle-aging factors. Grape variety, vineyard location, and grape maturity showed greater influence on wine composition than bottle-aging conditions. For most measured wine compositional variables, the evolution patterns adopted from the viticultural factors were not altered by oxygen availability treatment. However, contrasting evolution patterns for some variables were observed according to specific viticultural factors, with examples including dimethyl sulfide, phenylacetaldehyde, maltol, and β-damascenone for vineyard locations, 2-methylbutanal, 1,4-cineole, and linalool for grape variety, and methanethiol, methional, and homofuraneol for grape maturity.
Selpha Opisa,
Hannalene du Plessis,
Komivi S Akutse,
Komi K M Fiaboe,
Sunday Ekesi
PMID: 30980879
DOI:
10.1016/j.micpath.2019.04.010
Abstract
The compatibility of the entomopathogenic fungus Metarhizium anisopliae ICIPE 30 which was proved to be pathogenic to adult Spoladea recurvalis, and phenylacetaldehyde (PAA) floral attractant for lepidopteran moths, was investigated under laboratory and field conditions through spatial and temporal separations. Horizontal transmission of M. anisopliae ICIPE 30 between adult S. recurvalis and the number of conidia picked up by a single moth from the autoinoculation device were also determined under laboratory tests. When freshly emerged moths were inoculated with fungal conidia ("donors") and maintained together with an equal number of untreated freshly emerged moths ("recipients") in the laboratory, they were able to transmit infection to untreated moths resulting to 76.9% mortality with an LT
value of 6.9 days. The quantity of conidia a moth could acquire and retain from the autoinoculation device in the laboratory was assessed at 0, 24, 48, and 72 h post-inoculation. The overall mean number of conidia acquired by a single moth was significantly higher immediately after exposure (0 h) (14.3 ± 2.5 × 10
) than at 24, 48, and 72 h after inoculation (F = 10.26, Df = 3,8, P = 0.003), though a single moth still retained 4.6 ± 0.9 × 10
conidia 72 h post inoculation. Laboratory results showed that PAA completely inhibited the germination of the conidia 8 days post exposure, while the conidial viability was not affected in the control treatment without PAA. Under field conditions, the inhibitory effects of PAA on conidial germination was minimized by placing it at a distance of 5-10 cm from M. anisopliae isolate ICIPE 30 conidia. There was no significant difference in conidial germination in the control treatment and in treatments where PAA was placed at 5 cm and 10 cm away from M. anisopliae isolate ICIPE 30. Conidial germination was low in the autoinoculation device that had PAA directly exposed to the fungus. PAA is therefore compatible with M. anisopliae ICIPE 30 for use in integrated management of S. recurvalis, if spatially separated 5 cm away from the fungus and could thus be combined in an autocontamination devices for the control of S. recurvalis.
Jan Günther,
Axel Schmidt,
Jonathan Gershenzon,
Tobias G Köllner
PMID: 31532355
DOI:
10.1080/15592324.2019.1668233
Abstract
In response to herbivory, poplar produces among other compounds the volatile alcohol 2-phenylethanol and its corresponding glucoside 2-phenylethyl-β-D-glucopyranoside. While the free alcohol is released only upon herbivory, the glucoside accumulates also in undamaged leaves, but increases after herbivore feeding. Recently we showed that 2-phenylethanol and its glucoside are biosynthesized via separate pathways in
. The phenylacetaldehyde synthase PtAAS1 plays a central role in the
formation of herbivory-induced volatile 2-phenylethanol, while the phenylalanine decarboxylase PtAADC1 initiates a pathway responsible for the herbivory-induced production of 2-phenylethyl-β-D-glucopyranoside. Besides PtAAS1,
possesses another aromatic aldehyde synthase PtAAS2 with
enzymatic activity comparable to that of PtAAS1. However, in contrast to
, which is exclusively expressed in herbivory-damaged leaves,
was found to be expressed at constant levels in both damaged and undamaged leaves. Thus it has been hypothesized that PtAAS2 provides phenylacetaldehyde as substrate for the constitutive formation of 2-phenylethyl-β-D-glucopyranoside in undamaged
trees. By generating RNAi-mediated
knockdown plants, we show here that despite the similar activities of PtAAS1 and PtAAS2
, the latter enzyme does not contribute to the biosynthesis of 2-phenylethyl-β-D-glucopyranoside
. Based on the recent finding that phenylpyruvic acid accumulates in undamaged poplar leaves, the constitutive formation of the glucoside may now be suggested to proceed via the Ehrlich pathway, which begins with the conversion of phenylalanine into phenylpyruvic acid.
Jatziri Mota-Gutierrez,
Letricia Barbosa-Pereira,
Ilario Ferrocino,
Luca Cocolin
PMID: 31010207
DOI:
10.3390/nu11040884
Abstract
Microbial communities are responsible for the unique functional properties of chocolate. During microbial growth, several antimicrobial and antioxidant metabolites are produced and can influence human wellbeing. In the last decades, the use of starter cultures in cocoa fermentation has been pushed to improve nutritional value, quality, and the overall product safety. However, it must be noted that unpredictable changes in cocoa flavor have been reported between the different strains from the same species used as a starter, causing a loss of desirable notes and flavors. Thus, the importance of an accurate selection of the starter cultures based on the biogenic effect to complement and optimize chocolate quality has become a major interest for the chocolate industry. This paper aimed to review the microbial communities identified from spontaneous cocoa fermentations and focused on the yeast starter strains used in cocoa beans and their sensorial and flavor profile. The potential compounds that could have health-promoting benefits like limonene, benzaldehyde, 2-phenylethanol, 2-methylbutanal, phenylacetaldehyde, and 2-phenylethyl acetate were also evaluated as their presence remained constant after roasting. Further research is needed to highlight the future perspectives of microbial volatile compounds as biomarkers to warrant food quality and safety.